2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide

CARM1 PRMT4 IC50

2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide, also known as SGC2085 (CAS 1821908-48-8, free base; CAS 1821908-49-9, hydrochloride salt), is a synthetic organic small molecule belonging to the protein arginine methyltransferase inhibitor class. It functions as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1, also designated PRMT4) with an IC₅₀ of 50 nM in cell-free enzymatic assays.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B12460888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
InChIInChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)
InChIKeyGLFOFXKMALJTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC2085 (2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide): A Selective CARM1/PRMT4 Chemical Probe for Epigenetic Target Validation


2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide, also known as SGC2085 (CAS 1821908-48-8, free base; CAS 1821908-49-9, hydrochloride salt), is a synthetic organic small molecule belonging to the protein arginine methyltransferase inhibitor class. It functions as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1, also designated PRMT4) with an IC₅₀ of 50 nM in cell-free enzymatic assays [1]. Discovered through virtual screening and two rounds of structure-based optimization, SGC2085 exhibits more than 100-fold selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8, with only weak activity against PRMT6 (IC₅₀ = 5.2 µM) [1]. With a molecular weight of 312.4 Da, zero Lipinski rule violations, and a noncompetitive mechanism of inhibition, SGC2085 serves as a well-characterized chemical probe for dissecting CARM1 biology in biochemical and cellular contexts [1][2].

Why CARM1/PRMT4 Inhibitor Substitution Without Selectivity Profiling Risks Experimental Artifacts


CARM1/PRMT4 inhibitors span a wide spectrum of potency, selectivity, and cellular activity that precludes simple interchangeability in research workflows. SGC2085 occupies a distinct position: it delivers a clean selectivity profile with >100-fold discrimination against PRMT1, PRMT3, PRMT5, PRMT7, PRMT8 and complete selectivity over a panel of 21 human protein methyltransferases, yet exhibits no detectable cellular activity at concentrations up to 10 µM due to limited membrane permeability [1]. In contrast, the dual PRMT4/PRMT6 inhibitor MS049 is cell-active and abrogates BAF155 methylation in HEK293 cells at 10 µM, while the more potent CARM1 inhibitor TP-064 (IC₅₀ <10 nM) retains residual PRMT6 activity (IC₅₀ = 1.3 µM) and shows cellular target engagement . EZM 2302 (IC₅₀ = 6 nM) demonstrates in vivo activity in multiple myeloma models [2]. Substituting any of these for SGC2085—or vice versa—without accounting for these orthogonal differences in selectivity, permeability, and cellular pharmacology will introduce confounding variables that undermine experimental reproducibility and mechanistic interpretation.

SGC2085 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for CARM1/PRMT4 Inhibitor Selection


Biochemical Potency Landscape: SGC2085 IC₅₀ Position Among CARM1/PRMT4 Inhibitors

SGC2085 exhibits a CARM1 IC₅₀ of 50 nM in cell-free enzymatic assays, positioning it as a moderately potent inhibitor within the CARM1 chemical landscape [1]. This potency is approximately 5-fold weaker than the dual PRMT4/PRMT6 inhibitor MS049 (IC₅₀ = 34 ± 10 nM for PRMT4), at least 5-fold less potent than TP-064 (IC₅₀ <10 nM), and approximately 8-fold weaker than EZM 2302 (IC₅₀ = 6 nM) [2]. However, SGC2085 is approximately 57-fold more potent than the early-generation CARM1 inhibitor CMPD-1 (IC₅₀ ≈ 2.86 µM) and 172-fold more potent than CARM1-IN-1 (IC₅₀ = 8.6 µM) . This intermediate potency, combined with its exceptional selectivity profile, makes SGC2085 particularly valuable for biochemical assays where target engagement must be balanced against off-target risk.

CARM1 PRMT4 IC50 biochemical assay enzyme inhibition

PRMT6 Selectivity Window: SGC2085 vs. Dual PRMT4/PRMT6 and Pan-PRMT Inhibitors

SGC2085 demonstrates a selectivity window of >100-fold for CARM1 (IC₅₀ = 50 nM) over PRMT6 (IC₅₀ = 5.2 µM), establishing it as a CARM1-preferential inhibitor [1]. In direct comparison, the dual PRMT4/PRMT6 inhibitor MS049 displays nearly equipotent inhibition of PRMT6 (IC₅₀ = 43 ± 7 nM) relative to PRMT4 (IC₅₀ = 34 ± 10 nM), resulting in a selectivity window of <1.3-fold . TP-064, while more potent against CARM1 (IC₅₀ <10 nM), retains significant PRMT6 activity (IC₅₀ = 1.3 µM), yielding a selectivity window of approximately 130-fold . SGC2085's selectivity profile is further distinguished by the absence of inhibition against PRMT1, PRMT3, PRMT5, and PRMT7 at concentrations up to 100 µM, and against PRMT8 up to 50 µM, whereas MS049's selectivity against these family members has not been profiled to the same depth [1].

PRMT6 selectivity dual inhibitor off-target MS049

Complete Selectivity Against a Panel of 21 Human Protein Methyltransferases: A Broad-Profiling Benchmark

SGC2085 was profiled at three concentrations (1, 10, and 50 µM) against a comprehensive panel of 21 human protein methyltransferases and demonstrated complete selectivity—no inhibition of any methyltransferase outside of CARM1 (and weak PRMT6 activity at high concentrations) was observed [1]. This broad-profiling dataset, generated as part of the original characterization study, exceeds the typical selectivity profiling depth reported for most commercial CARM1 inhibitors. TP-064 is reported as inactive against other PRMT family members except PRMT6 (IC₅₀ = 1.3 µM), but comprehensive profiling against the full 21-methyltransferase panel has not been published . EZM 2302 is described as having 'broad selectivity against other histone methyltransferases,' yet the full panel composition and testing concentrations are not uniformly disclosed across public datasets . SGC2085's publicly available broad-selectivity dataset provides procurement decision-makers with an unusually transparent view of off-target risk.

methyltransferase panel selectivity profiling chemical probe off-target screening 21 methyltransferases

Noncompetitive Mechanism of Inhibition: Differentiating SGC2085 from SAM-Competitive Methyltransferase Inhibitors

SGC2085 functions through a noncompetitive mechanism of inhibition with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate, as demonstrated by the invariance of its IC₅₀ values across varying concentrations of SAM and substrate peptide [1]. This distinguishes SGC2085 from SAM-competitive CARM1 inhibitors, which exhibit rightward shifts in IC₅₀ with increasing SAM concentrations. The noncompetitive mechanism indicates that SGC2085 binds to the substrate binding pocket rather than the SAM-binding site, a mode of inhibition previously observed for other protein methyltransferase inhibitors that engage the substrate-binding groove [1]. TP-064's mechanism has not been explicitly classified as noncompetitive in publicly available characterization data, while EZM 2302 exhibits mixed-type inhibition with respect to SAM in some reports, though detailed kinetic characterization varies across studies [2].

noncompetitive inhibition mechanism of action SAM-uncompetitive substrate pocket enzyme kinetics

Cellular Permeability Profile: SGC2085 as a Membrane-Impermeant Biochemical Tool vs. Cell-Active CARM1 Inhibitors

SGC2085 exhibits no detectable cellular activity when tested at concentrations up to 10 µM for 48 hours in HEK293 cells, as measured by the absence of BAF155 R1064 dimethylation reduction [1]. In a direct comparative experiment from the same study, the dual PRMT4/PRMT6 inhibitor MS049 at 10 µM completely abrogated BAF155 methylation under identical conditions, confirming that the cellular assay is capable of detecting CARM1 inhibition when a cell-permeable inhibitor is used [1]. This lack of cellular activity is attributed to poor membrane permeability of SGC2085, a property that is intrinsically linked to its physicochemical characteristics (MW = 312.4 Da, TPSA = 64.35 Ų, XLogP = 3.42) [1][2]. In contrast, TP-064 is cell-active and inhibits BAF155 dimethylation with a cellular IC₅₀ of 340 nM and MED12 dimethylation with an IC₅₀ of 43 nM . EZM 2302 demonstrates nanomolar antiproliferative activity in multiple myeloma cell lines [3].

cellular permeability HEK293 BAF155 methylation cell-free MS049

Optimal Application Scenarios for SGC2085 (2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide) Based on Quantitative Differentiation Evidence


In Vitro Biochemical Characterization of CARM1/PRMT4 Enzymatic Activity and Kinetics

SGC2085's noncompetitive mechanism and consistent IC₅₀ across varying SAM and substrate concentrations make it the preferred tool for detailed enzymological studies of CARM1. Unlike SAM-competitive inhibitors whose apparent potency shifts with cofactor concentration, SGC2085 provides stable inhibition parameters across diverse assay conditions, enabling reliable determination of kinetic constants (Kᵢ, mechanism of inhibition) and facilitating cross-laboratory protocol standardization [1]. Its intermediate potency (IC₅₀ = 50 nM) allows full dose-response curves to be generated within standard concentration ranges without saturation artifacts, while its >100-fold selectivity window over PRMT6 and complete selectivity against 21 other methyltransferases ensures that observed biochemical effects are attributable to CARM1 inhibition rather than off-target methyltransferase activity [1][2].

Chemical Probe Studies Requiring Unambiguous CARM1 Target Attribution in Cell-Free Systems

For chemical probe campaigns where the highest standard of target selectivity is required, SGC2085's publicly documented negative-selectivity dataset against 21 human protein methyltransferases at three concentrations (1, 10, and 50 µM) provides a transparency advantage over alternative CARM1 inhibitors whose off-target profiles are less comprehensively characterized [1]. This makes SGC2085 the inhibitor of choice for biochemical target validation experiments, such as in vitro methylation assays using cell lysates or recombinant protein substrates, where the absence of cellular permeability requirements nullifies its principal limitation while preserving its selectivity advantage over MS049 (dual PRMT4/PRMT6 activity) and TP-064 (residual PRMT6 activity) [1][2].

Selectivity Profiling and Cross-Validation Experiments in CARM1-Dependent Cancer Models

SGC2085 has been successfully employed in hepatocellular carcinoma (HCC) research to pharmacologically validate CARM1 as an oncogenic driver. In a 2025 study, SGC2085 treatment effectively suppressed malignant phenotypes of HCC cells, confirming CARM1's role in the PSMD14-CARM1-FERMT1 signaling axis [3]. Similarly, SGC2085 was used to disrupt the c-Myc-p300-CARM1 (CPC) transcriptional complex in esophageal squamous cell carcinoma, enhancing the efficacy of c-Myc inhibition [4]. In these applications, SGC2085's selectivity profile supports its use as a CARM1-specific tool compound for target validation, particularly when used in parallel with orthogonal approaches (siRNA knockdown, CRISPR) or in comparison with dual inhibitors like MS049 to deconvolve CARM1-specific vs. PRMT6-mediated effects [1][3].

Procurement for High-Purity Compound Library Screening and Assay Development

Commercially available SGC2085 achieves HPLC purity levels of ≥99% (reported 99.05–99.96% by multiple suppliers), with both free base (CAS 1821908-48-8) and hydrochloride salt (CAS 1821908-49-9) forms available . The compound demonstrates high DMSO solubility (≥61 mg/mL, approximately 195 mM) enabling preparation of concentrated stock solutions suitable for high-throughput screening workflows [5]. Powder stability of ≥2 years at -20°C and solution stability of 1 month in DMSO at -20°C have been documented by multiple vendors, supporting procurement for long-term compound management programs . The availability of certified analytical data (HPLC, NMR) from major suppliers reduces quality-control burden for core facilities and screening centers .

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